molecular formula C10H12ClNO3 B1446578 5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride CAS No. 1797376-43-2

5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride

Cat. No. B1446578
M. Wt: 229.66 g/mol
InChI Key: UPMZGEMXBREPNM-UHFFFAOYSA-N
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Description

5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1797376-43-2 . It has a molecular weight of 229.66 and is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-acetyl-2,6-dimethylnicotinic acid hydrochloride . The InChI code is 1S/C10H11NO3.ClH/c1-5-8(7(3)12)4-9(10(13)14)6(2)11-5;/h4H,1-3H3,(H,13,14);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 229.66 .

Scientific Research Applications

Synthesis and Characterization of Pyridine Derivatives

Research on pyridine derivatives, including studies on their synthesis and characterization, provides foundational knowledge for understanding the chemical properties and potential applications of such compounds. For example, the synthesis, antimicrobial, and antimycobacterial activity of nicotinic acid hydrazide derivatives have been explored, highlighting the potential of pyridine derivatives in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).

Crystal Structure and Supramolecular Behavior

The crystal structure and supramolecular behavior of pyridine derivatives have been subjects of interest due to their relevance in material science and pharmaceuticals. The study on the crystal structure of triclopyr, a herbicide containing a pyridine ring, provides insights into the intermolecular interactions that could influence the physical properties and stability of similar compounds (Seonghwa Cho et al., 2014).

Synthesis of Pyridine Derivatives with Potential Biological Activity

The synthesis of novel pyridine derivatives and their evaluation for biological activities, such as antimicrobial and antiviral properties, is a significant area of research. This includes the study of substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives for antiviral properties against various viruses, offering a glimpse into the therapeutic potential of pyridine derivatives (A. Ivachtchenko et al., 2015).

Antioxidant Activity of Pyridine Derivatives

The antioxidant activity of pyridine derivatives has been investigated, providing valuable information for the development of new antioxidant agents. The study on the synthesis, reactions, and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives highlights the potential of these compounds in combating oxidative stress (R. Zaki et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-acetyl-2,6-dimethylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-5-8(7(3)12)4-9(10(13)14)6(2)11-5;/h4H,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMZGEMXBREPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride

CAS RN

1797376-43-2
Record name 5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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